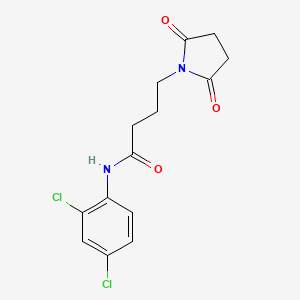![molecular formula C19H19ClFNO2 B4652375 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4652375.png)
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride
Übersicht
Beschreibung
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride, also known as Fexofenadine, is a second-generation antihistamine drug used to treat various allergic disorders such as hay fever, hives, and allergic rhinitis. It is a non-sedating drug that does not cause drowsiness and is considered to be safe for use in children and adults.
Wirkmechanismus
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride works by blocking the action of histamine, a chemical that is released in response to an allergic reaction. Histamine is responsible for causing the symptoms of an allergic reaction such as sneezing, itching, and runny nose. 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride blocks the histamine receptors in the body, preventing the histamine from binding to these receptors and causing the allergic symptoms.
Biochemical and Physiological Effects:
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-3 hours after oral administration. It is metabolized in the liver and excreted in the urine and feces. 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has a half-life of approximately 14 hours and is eliminated from the body within 72 hours after administration. 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride does not cross the blood-brain barrier, which is why it does not cause drowsiness like other antihistamines.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has several advantages for use in lab experiments. It is a non-sedating drug that does not cause drowsiness, which makes it ideal for use in behavioral studies. It has also been shown to be safe and effective for use in both children and adults, which makes it a useful tool for studying the effects of allergies on different populations. However, 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has some limitations for use in lab experiments. It is a relatively new drug and there is limited information available on its long-term effects. It is also difficult to administer in precise doses, which can make it challenging to control for dosage in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride. One area of research is the long-term effects of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride use. Although it has been shown to be safe and effective in short-term studies, more research is needed to determine its long-term effects on the body. Another area of research is the use of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride in combination with other drugs. It has been shown to be effective when used in combination with other antihistamines, and more research is needed to determine its effectiveness when used in combination with other drugs. Finally, more research is needed to determine the optimal dosage of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride for different populations, including children and adults.
Wissenschaftliche Forschungsanwendungen
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has been extensively studied for its use in treating various allergic disorders. It has been shown to be effective in reducing symptoms such as sneezing, runny nose, and itching associated with allergic rhinitis. It has also been shown to be effective in treating hives and other allergic skin reactions. 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has been studied in both children and adults and has been shown to be safe and effective for use in both populations.
Eigenschaften
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2.ClH/c20-16-8-6-15(7-9-16)19-11-10-17(23-19)12-21-13-18(22)14-4-2-1-3-5-14;/h1-11,18,21-22H,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGHMRHHYVRFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4652298.png)

![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4652344.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[1-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4652346.png)
![2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetic acid](/img/structure/B4652362.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4652381.png)
![N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B4652383.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652389.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4652394.png)
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4652405.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4652407.png)

![5-[(2-bromophenoxy)methyl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4652424.png)
![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)